3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one
Beschreibung
Chemical Structure: The compound (CAS: 2034335-75-4) consists of a propan-1-one backbone substituted with a 3,5-dimethyl-1H-pyrazol-4-yl group at position 3 and a 3-(pyridazin-3-yloxy)pyrrolidin-1-yl moiety at position 1 . Its molecular formula is C₁₆H₂₀N₄O₃, with a molecular weight of 316.355 g/mol.
For example, Example 3 in describes palladium-catalyzed coupling of a pyridyl bromide with a boronate-functionalized isoxazole, a strategy adaptable to pyrazole derivatives.
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-11-14(12(2)19-18-11)5-6-16(22)21-9-7-13(10-21)23-15-4-3-8-17-20-15/h3-4,8,13H,5-7,9-10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFQRZPDDUPFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propan-1-one is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological profiles, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 309.374 g/mol. The structure features a pyrazole ring linked to a pyrrolidine moiety, which is further substituted with a pyridazine group, contributing to its biological activity.
Biological Activity Overview
The biological activities of pyrazole derivatives have been extensively documented. The following sections summarize key findings related to the specific compound of interest.
Antimicrobial Activity
Recent studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these derivatives typically range from 0.8 to 100 µg/mL, suggesting promising efficacy in combating infections .
Anticancer Potential
Research has shown that pyrazole-based compounds can inhibit cancer cell proliferation. A study evaluating similar compounds found that they effectively inhibited the growth of several cancer cell lines in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest, indicating their potential as anticancer agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. Specifically, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), both critical targets in cancer therapy and bacterial infections . Molecular docking studies suggest strong binding interactions at the active sites of these enzymes, which could lead to new therapeutic strategies.
Case Studies
Case Study 1: Antibacterial Activity Assessment
In a controlled study, various pyrazole derivatives were synthesized and tested for antibacterial activity against Mycobacterium tuberculosis. The compound exhibited a notable MIC value of 0.8 µg/mL, making it one of the most effective candidates in the series evaluated .
Case Study 2: Anticancer Mechanism Exploration
Another study explored the anticancer effects of related pyrazole compounds on human breast cancer cells. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Data Tables
| Biological Activity | MIC (µg/mL) | Target Enzyme | Inhibition Type |
|---|---|---|---|
| Antibacterial | 0.8 - 100 | DHFR | Competitive |
| Anticancer | Varies | ENR | Non-competitive |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Backbone Modifications :
- The target compound and its analogs share a propan-1-one core but differ in substituents. For example, replacing the pyrrolidinyl-pyridazine group with a hydroxyazetidine (as in ) reduces ring size and introduces a polar hydroxyl group, likely improving aqueous solubility.
Heterocyclic Influences: Pyridazine (in the target compound) vs. Pyridazine’s two adjacent nitrogen atoms may enhance binding to metal ions or biological targets . Substituting pyrazole with isoxazole (as in ) introduces an oxygen atom, altering electronic distribution and metabolic stability.
Hydroxyl groups (e.g., in ) improve solubility but may reduce blood-brain barrier penetration.
Synthetic Accessibility :
- Suzuki-Miyaura couplings (evident in ) are widely used for attaching heterocyclic groups, but yields depend on boronate availability and catalyst efficiency.
- Safety protocols for handling compounds like emphasize precautions for hygroscopic or reactive intermediates .
Research Findings and Implications
- Structural-Activity Relationships (SAR) : While pharmacological data for the target compound are absent in the evidence, structural analogs suggest that pyridazine and pyrazole moieties are critical for target engagement. For instance, pyridazine derivatives in and are designed as kinase inhibitors or antiviral agents.
- Thermodynamic Stability : Pyrrolidine’s conformational flexibility (in the target compound) may favor binding to dynamic protein pockets compared to rigid azetidine derivatives .
- Future Directions : Comparative studies should prioritize in vitro assays (e.g., binding affinity, solubility) and computational modeling to quantify substituent effects.
Notes
- The evidence lacks explicit pharmacological data; comparisons rely on structural and synthetic precedents.
- Safety and handling protocols vary significantly. For example, hydroxyazetidine derivatives require stringent moisture control , whereas chloro-substituted compounds demand toxicity assessments .
- Further exploration of pyridazine-pyrrolidine hybrids (as in the target compound) could bridge gaps in kinase-targeted drug discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
